molecular formula C23H28N2O2 B2465701 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide CAS No. 946372-28-7

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide

Cat. No. B2465701
CAS RN: 946372-28-7
M. Wt: 364.489
InChI Key: MTYUTAYWBWSVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide is a synthetic compound that has been studied for its potential pharmacological properties. It belongs to the class of N-substituted tetrahydroquinolines, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthetic Chemistry Applications

  • C-H Olefination and Tetrahydroisoquinolinone Synthesis : The Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group presents a mild, efficient, and versatile approach for the selective formation of valuable tetrahydroisoquinolinone products. This method emphasizes the utility of tetrahydroquinoline derivatives in synthesizing complex heterocyclic compounds (Rakshit et al., 2011).

  • One-Pot Synthesis of Isoquinolinones : A study on the photostimulated SRN1 reactions in DMSO showcases a one-pot synthesis route for 3-substituted isoquinolin-1-(2H)-ones, highlighting the versatility of tetrahydroquinoline derivatives in constructing fused isoquinolin-1-(2H)-ones through innovative synthetic pathways (Guastavino et al., 2006).

  • Intramolecular Benzylic C-H Amination for Isoindolinones : A copper-catalyzed intramolecular amination process at the benzylic C-H of 2-methylbenzamides to produce isoindolinones, an area of great interest in medicinal chemistry, demonstrates the chemical versatility and reactivity of benzamide derivatives (Yamamoto et al., 2016).

Pharmacological Studies

  • Assessment of Cellular Proliferation in Tumors : The use of a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for PET imaging in patients with malignant neoplasms showcases the application of tetrahydroquinoline derivatives in evaluating tumor proliferation, correlating with tumor Ki-67 and mitotic index (Dehdashti et al., 2013).

  • Sigma-2 Receptor Probe : The synthesis and evaluation of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives as ligands for apamin-sensitive Ca2+-activated K+ channels indicate the potential of tetrahydroquinoline derivatives in neuropharmacological research, particularly in understanding receptor-ligand interactions and developing new therapeutic agents (Graulich et al., 2006).

properties

IUPAC Name

2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-14(2)13-25-20-8-7-19(12-18(20)6-9-21(25)26)24-23(27)22-16(4)10-15(3)11-17(22)5/h7-8,10-12,14H,6,9,13H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYUTAYWBWSVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide

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